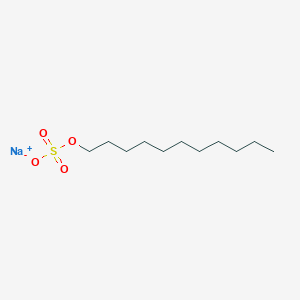

sodium;undecyl sulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sodium undecyl sulfate: is an organic compound with the chemical formula C11H23NaO4S . It is a white or cream-colored solid that is soluble in water and has a mild odor. This compound is commonly used as an anionic surfactant in various industrial and scientific applications due to its ability to reduce surface tension.

Synthetic Routes and Reaction Conditions:

Types of Reactions:

Oxidation: Sodium undecyl sulfate can undergo oxidation reactions to form various oxidized products, such as sodium undecyl sulfonate.

Reduction: Reduction reactions are less common but can occur under specific conditions to produce undecyl alcohol.

Substitution: Substitution reactions can occur, where the sulfate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used to substitute the sulfate group.

Major Products Formed:

Oxidation Products: Sodium undecyl sulfonate.

Reduction Products: Undecyl alcohol.

Substitution Products: Various substituted undecyl sulfates.

Aplicaciones Científicas De Investigación

Topical Formulations

Sodium undecyl sulfate has been explored as an excipient in topical formulations due to its surfactant properties. It can enhance the penetration of active ingredients through the skin, making it valuable in drug delivery systems.

| Application | Description |

|---|---|

| Drug Delivery | Enhances skin penetration of active pharmaceutical ingredients. |

| Antimicrobial Properties | Investigated as a potential microbicide against enveloped viruses. |

Case Study: Microbicidal Activity

Research indicated that sodium undecyl sulfate exhibited significant antiviral activity against herpes simplex virus, suggesting its potential use in developing topical microbicides for preventing viral infections.

Personal Care Products

Sodium undecyl sulfate is widely used in personal care formulations such as shampoos, soaps, and toothpaste due to its excellent foaming and emulsifying properties. It enhances the texture and cleansing efficacy of these products.

| Product Type | Functionality |

|---|---|

| Shampoos | Provides lather and cleansing action. |

| Toothpaste | Enhances foaming and aids in cleaning teeth. |

| Skin Care Products | Acts as an emulsifier to stabilize formulations. |

Industrial Applications

In industrial settings, sodium undecyl sulfate serves as a cleaning agent due to its surfactant properties, effectively removing oils and dirt from surfaces.

| Application | Description |

|---|---|

| Cleaning Agents | Used in industrial cleaners for effective degreasing. |

| Emulsifiers | Stabilizes emulsions in various formulations. |

Food Industry

Sodium undecyl sulfate can also function as a food additive, primarily as an emulsifier or thickener in processed foods.

| Application | Description |

|---|---|

| Food Additive | Used to improve texture and stability of food products. |

Comparación Con Compuestos Similares

Uniqueness:

Chain Length: Sodium undecyl sulfate has one less carbon in its alkyl chain compared to SDS, which can affect its surfactant properties and solubility.

Applications: While both compounds are used as surfactants, sodium undecyl sulfate is less commonly used in consumer products compared to SDS.

Análisis De Reacciones Químicas

Hydroxyl Radical Oxidation Kinetics and Products

Sodium undecyl sulfate undergoes heterogeneous oxidation by hydroxyl radicals (- OH) in atmospheric aerosols. Key findings include:

-

Reaction Rate : The second-order rate constant for - OH oxidation is (4.09 ± 0.09) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 80% relative humidity and room temperature, corresponding to an atmospheric lifetime of ~19 days .

-

Mechanism : Sequential oxygenation dominates over fragmentation or inorganic sulfate formation. Major products include oxygenated aliphatic organosulfates (C₆–C₁₂ OS) .

-

Counterion Effects : Ammonium ions (NH₄⁺) enhance reaction kinetics by displacing Na⁺ at the air-water interface, promoting - OH collisions .

Table 1: Oxidation Products of Sodium Undecyl Sulfate

Ion Exchange with Transition Metals

SDS reacts with copper sulfate (CuSO₄) in aqueous solutions:

2Na(DS)+CuSO4→Na2SO4+Cu(DS)2

-

Product Behavior : Copper dodecyl sulfate (Cu(DS)2) forms brown precipitates upon boiling, likely due to hydrolysis to CuO .

-

Acid Displacement : HCl displaces dodecyl sulfate groups:

Cu(DS)2+2HCl→2C12H25OSO3H+CuCl2 .

Role in Esterification Catalysis

SDS accelerates esterification reactions by forming microemulsions. For example, in the synthesis of propylene glycol laurate:

-

Mechanism : SDS reduces interfacial tension between 1,2-propanediol and lauric acid, forming a transparent microemulsion (particle size: 25–45 nm ) .

-

Kinetic Enhancement : Reaction rates increase by ~30% with 0.5–1.0 mM SDS .

Enzyme Inhibition and Conformational Effects

SDS disrupts enzyme activity through conformational changes:

-

γ-Glutamyltranspeptidase (BlrGGT) : SDS acts as a mixed-type inhibitor, reducing catalytic efficiency (Km increased by 2.5-fold , Vmax decreased by 70% ) .

-

Thermal Stability : Half-life (t1/2) at 55°C drops from 495.1 min (control) to 7.4 min with 1 mM SDS .

Table 2: SDS-Induced Enzyme Inactivation Parameters

| Parameter | Control | 1 mM SDS |

|---|---|---|

| Km (mM) | 1.2 | 3.0 |

| Vmax (μmol/min) | 12.4 | 3.7 |

| t1/2 at 55°C (min) | 495.1 | 7.4 |

Reactivity with Acids and Oxidizers

Propiedades

IUPAC Name |

sodium;undecyl sulfate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-15-16(12,13)14;/h2-11H2,1H3,(H,12,13,14);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWRKHDWHDWJHK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCOS(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.